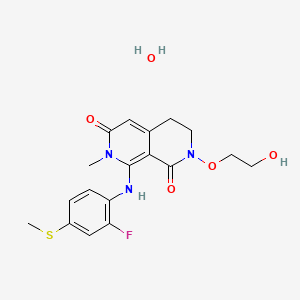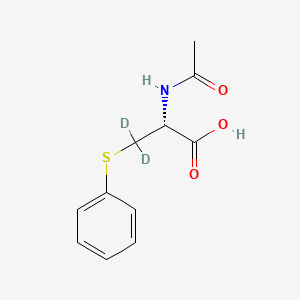
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is a deuterium-labeled analog of N-Acetyl-S-phenyl-DL-cysteine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 involves the incorporation of deuterium atoms into the parent compound, N-Acetyl-S-phenyl-DL-cysteine. The general synthetic route includes:
Starting Material: N-Acetyl-S-phenyl-DL-cysteine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas and catalysts to achieve the desired isotopic enrichment.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and isotopic enrichment
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various acetyl derivatives
Aplicaciones Científicas De Investigación
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving enzyme kinetics and protein interactions.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes .
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 involves its interaction with biological molecules. The deuterium atoms can influence the rate of metabolic reactions, often leading to a slower metabolism compared to the non-deuterated analog. This property is utilized to study the metabolic stability and pathways of drugs. The compound can interact with enzymes and proteins, providing insights into their function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-phenyl-DL-cysteine: The non-deuterated analog.
N-Acetyl-L-cysteine: A related compound with a different side chain.
S-Phenylmercapturic Acid: Another related compound used in similar studies .
Uniqueness
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic and metabolic studies. The deuterium labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i7D2 |
Clave InChI |
CICOZWHZVMOPJS-KHQCYXSFSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)NC(=O)C)SC1=CC=CC=C1 |
SMILES canónico |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


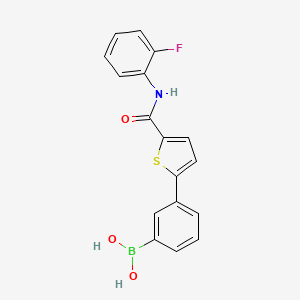
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
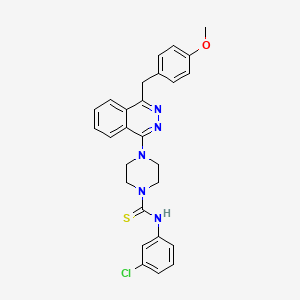

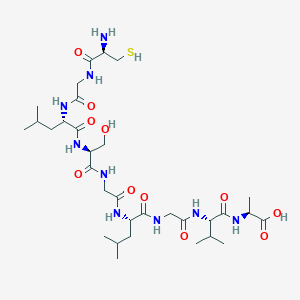
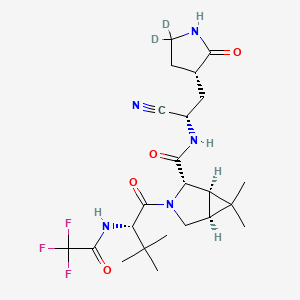
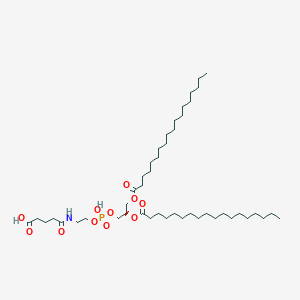
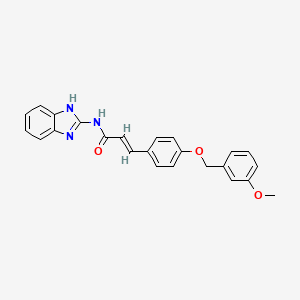
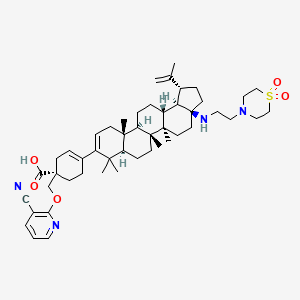
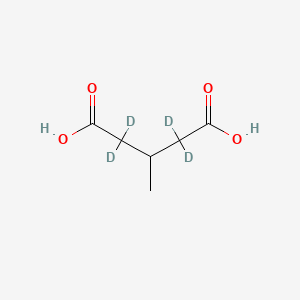
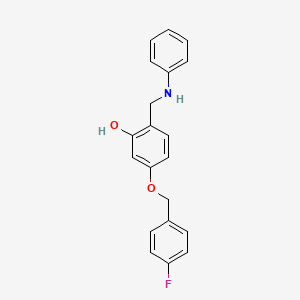
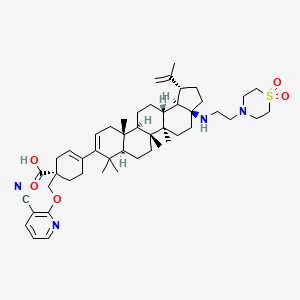
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
